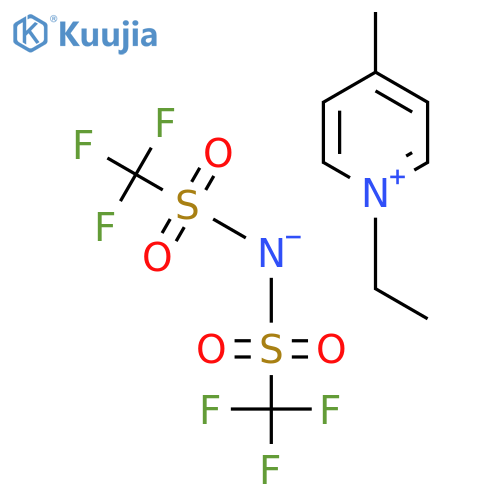

Cas no 712355-03-8 (1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)

712355-03-8 structure

商品名:1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE

1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE 化学的及び物理的性質

名前と識別子

-

- 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE

- bis(trifluoromethylsulfonyl)azanide;1-ethyl-4-methylpyridin-1-ium

- WXSYYJPMDAFVQW-UHFFFAOYSA-N

- 712355-03-8

- 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

- MFCD17018972

-

- インチ: 1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-8(2)5-7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1

- InChIKey: WXSYYJPMDAFVQW-UHFFFAOYSA-N

- ほほえんだ: [N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.C1[N+](CC)=CC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 402.01426819g/mol

- どういたいしつりょう: 402.01426819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 446

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.9Ų

じっけんとくせい

- 密度みつど: 1.49 g/cm3 (21 °C)

1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB289750-25g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |

712355-03-8 | 99% | 25g |

€178.70 | 2025-02-19 | |

| abcr | AB289750-100g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |

712355-03-8 | 99% | 100g |

€371.60 | 2025-02-19 | |

| abcr | AB289750-25 g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |

712355-03-8 | 99% | 25 g |

€178.70 | 2023-07-20 | |

| abcr | AB289750-50 g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% |

712355-03-8 | 50g |

€144.20 | 2022-09-01 | ||

| abcr | AB289750-250 g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |

712355-03-8 | 99% | 250 g |

€755.80 | 2023-07-20 | |

| abcr | AB289750-100 g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |

712355-03-8 | 99% | 100 g |

€371.60 | 2023-07-20 | |

| abcr | AB289750-250g |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |

712355-03-8 | 99% | 250g |

€755.80 | 2025-02-19 |

1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

712355-03-8 (1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1189426-16-1(Sulfadiazine-13C6)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:712355-03-8)1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE

清らかである:99%/99%

はかる:100g/250g

価格 ($):220.0/448.0